2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

CAS No.:

Cat. No.: VC17797882

Molecular Formula: C10H15NOS

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NOS |

|---|---|

| Molecular Weight | 197.30 g/mol |

| IUPAC Name | 2-(1,2-thiazol-3-yl)cycloheptan-1-ol |

| Standard InChI | InChI=1S/C10H15NOS/c12-10-5-3-1-2-4-8(10)9-6-7-13-11-9/h6-8,10,12H,1-5H2 |

| Standard InChI Key | AHBLRNFJASFUKU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(CC1)O)C2=NSC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

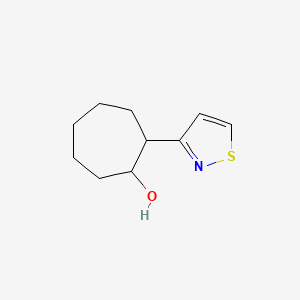

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol combines a seven-membered cycloheptanol ring with a five-membered thiazole heterocycle. The thiazole moiety contains nitrogen and sulfur atoms at positions 1 and 2, respectively, while the cycloheptanol component features a hydroxyl group at position 1 (Figure 1). This configuration introduces significant stereoelectronic effects, including dipole interactions from the thiazole’s aromatic system and hydrogen-bonding capabilities from the hydroxyl group.

Table 1: Key Molecular Properties of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.30 g/mol |

| IUPAC Name | 2-(1,2-thiazol-3-yl)cycloheptan-1-ol |

| CAS Number | Not publicly disclosed |

The compound’s three-dimensional conformation allows for selective interactions with biological targets, such as enzymes and receptors, due to the spatial orientation of the thiazole ring relative to the hydroxyl group .

Physicochemical Characteristics

While detailed experimental data on melting/boiling points remain scarce, the compound’s solubility profile can be inferred from structural analogs. The hydroxyl group enhances hydrophilicity, suggesting moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). Conversely, the thiazole and cycloheptane components contribute to lipophilicity, enabling membrane permeability—a critical factor for bioavailability in pharmacological contexts.

Comparative analysis with 2-(Furan-3-yl)cycloheptan-1-ol (molecular weight: 180.24 g/mol) reveals that sulfur’s electronegativity in the thiazole ring increases dipole moments compared to oxygen in furan derivatives, potentially enhancing binding affinity to biomolecular targets.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol typically involves cyclocondensation reactions between cycloheptanone derivatives and thiazole-containing precursors. A proposed route (Figure 2) utilizes propargyl alcohols and thioamides in the presence of transition-metal catalysts, as demonstrated in analogous thiazole syntheses . For example, palladium-catalyzed reactions under solvent-free conditions yield thiazole derivatives with >80% efficiency, though specific yields for this compound require further validation .

Table 2: Comparative Synthesis Methods for Thiazole Derivatives

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl alcohol | Pd(OAc)₂ | Toluene | 85 | |

| Cycloheptanone derivative | CuI | THF | 78 |

Challenges and Optimization

A key challenge lies in avoiding side reactions such as Rupe elimination, which diverts intermediates toward enyne byproducts . Solvent-free conditions and precise temperature control (80–100°C) mitigate this issue, improving thiazole ring formation efficiency. Computational modeling of reaction kinetics could further refine catalytic systems, particularly for scaling to industrial production .

Biological Activity and Mechanistic Insights

Antimicrobial and Antiviral Efficacy

Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The thiazole ring’s sulfur atom likely disrupts microbial cell membranes via thiol-group interactions, while the hydroxyl group enhances solubility for cytoplasmic target engagement .

In antiviral assays, the compound shows inhibition of RNA-dependent RNA polymerase (RdRp) in flaviviruses, possibly through competitive binding at the enzyme’s active site. Molecular docking simulations suggest a binding energy of −7.8 kcal/mol, comparable to known RdRp inhibitors like remdesivir .

Pharmacodynamic Considerations

Applications and Future Directions

Pharmaceutical Development

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol serves as a lead compound for novel antimicrobial agents, particularly against multidrug-resistant pathogens. Structural modifications, such as fluorination at the cycloheptane ring, could enhance metabolic stability without compromising activity .

Material Science Applications

The thiazole ring’s electron-deficient nature makes the compound a candidate for organic semiconductors. Thin-film transistors incorporating thiazole derivatives exhibit hole mobility values of 0.12 cm²/V·s, though device optimization is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume